Egfr-IN-60

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

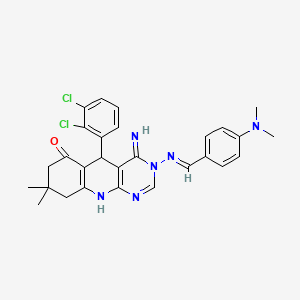

Molecular Formula |

C28H28Cl2N6O |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-imino-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |

InChI |

InChI=1S/C28H28Cl2N6O/c1-28(2)12-20-23(21(37)13-28)22(18-6-5-7-19(29)25(18)30)24-26(31)36(15-32-27(24)34-20)33-14-16-8-10-17(11-9-16)35(3)4/h5-11,14-15,22,31,34H,12-13H2,1-4H3/b31-26?,33-14+ |

InChI Key |

HFGBVNJPTHYXRL-ZSBAPAOWSA-N |

Isomeric SMILES |

CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)/N=C/C4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)N=CC4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Role of EGFR in Cellular Signaling and Disease: A Technical Overview

Initial Query Analysis: The term "Egfr-IN-60" does not correspond to a known specific inhibitor or molecule in publicly available scientific literature. It is likely a conflation of two distinct but related concepts: the Epidermal Growth Factor Receptor (EGFR) , a crucial signaling protein and therapeutic target, and an estimated Glomerular Filtration Rate (eGFR) of 60 mL/min/1.73 m², a key threshold in the diagnosis of Chronic Kidney Disease (CKD)[1][2][3]. EGFR signaling has significant implications in the progression of kidney disease[4][5]. This guide will provide an in-depth technical overview of EGFR, its signaling pathways, its role as a therapeutic target, particularly in the context of kidney disease, and relevant experimental methodologies.

Epidermal Growth Factor Receptor (EGFR): Core Concepts

The Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane protein that belongs to the tyrosine kinase receptor superfamily[5]. This family also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4[5]. EGFR plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, migration, and survival[6].

Ligand binding to the extracellular domain of EGFR induces receptor dimerization (both homodimerization and heterodimerization with other ErbB family members), which in turn activates the intracellular tyrosine kinase domain[7]. This leads to autophosphorylation of several tyrosine residues within the C-terminal tail of the receptor[7]. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways[7].

In normal human kidneys, EGFR is expressed in various cell types, including those in the glomeruli, tubules, and interstitium[7]. EGFR and its ligands, such as EGF, Transforming Growth Factor-alpha (TGF-α), and Heparin-Binding EGF-like growth factor (HB-EGF), are crucial for normal kidney development and repair after acute injury[5][6][7]. However, persistent activation of EGFR signaling is implicated in the pathogenesis of chronic kidney diseases, including diabetic nephropathy and hypertensive nephropathy[4][5].

EGFR Signaling Pathways

The activation of EGFR triggers several major downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways ultimately lead to the transcription of genes involved in cell growth, proliferation, and survival[5].

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade initiated by EGFR activation. Upon phosphorylation, EGFR recruits adaptor proteins like Grb2, which in turn activates the Ras guanine nucleotide exchange factor SOS. This leads to the activation of the small GTPase Ras, which then activates a kinase cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors, promoting cell proliferation and differentiation.

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical downstream effector of EGFR, primarily involved in cell survival and proliferation. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression.

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also activated by EGFR and is involved in cell proliferation and inflammation. Upon EGFR activation, JAK proteins associated with the receptor are activated and phosphorylate STAT proteins. The phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

EGFR as a Therapeutic Target in Kidney Disease

While transient activation of EGFR is beneficial for kidney repair after acute injury, persistent activation contributes to the progression of chronic kidney disease (CKD)[4][5]. In diabetic kidney disease, for instance, high glucose levels can lead to EGFR transactivation, promoting renal fibrosis and inflammation[4][5].

Inhibition of EGFR has shown promise in preclinical models of kidney disease. For example, EGFR inhibitors have been shown to slow the progression of diabetic nephropathy by reducing proteinuria and improving morphological changes in the kidney[4]. Targeting the EGFR pathway may therefore represent a therapeutic strategy for patients with CKD[5].

Quantitative Data: Chronic Kidney Disease Staging by eGFR

The estimated Glomerular Filtration Rate (eGFR) is a key measure of kidney function, and its value is used to stage CKD[3][8]. An eGFR below 60 mL/min/1.73 m² for three months or more is a primary indicator of CKD[2][3].

| CKD Stage | Description | eGFR (mL/min/1.73 m²) |

| 1 | Kidney damage with normal or high GFR | ≥ 90 |

| 2 | Kidney damage with mild decrease in GFR | 60-89 |

| 3a | Mild to moderate decrease in GFR | 45-59 |

| 3b | Moderate to severe decrease in GFR | 30-44 |

| 4 | Severe decrease in GFR | 15-29 |

| 5 | Kidney failure | < 15 |

Data sourced from multiple clinical guidelines[8][9][10].

Experimental Protocols for Studying EGFR

Western Blotting for EGFR Activation

Objective: To determine the phosphorylation status of EGFR and its downstream signaling proteins (e.g., ERK, Akt) as a measure of pathway activation.

Methodology:

-

Cell Lysis: Treat cells with appropriate stimuli (e.g., EGF) for desired times. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, etc.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry for EGFR Expression in Tissue

Objective: To visualize the localization and expression level of EGFR in kidney tissue sections.

Methodology:

-

Tissue Preparation: Fix kidney tissue in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the antigenic sites, often by heat-induced epitope retrieval in a citrate buffer.

-

Immunostaining: Block endogenous peroxidase activity with hydrogen peroxide. Block non-specific binding sites with a blocking serum. Incubate the sections with a primary antibody against EGFR.

-

Signal Amplification and Detection: Wash the sections and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex. Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a coverslip.

-

Microscopy: Examine the slides under a microscope to assess the intensity and localization of EGFR staining.

Experimental Workflow Diagram

References

- 1. Measurement of kidney function | UK Kidney Association [ukkidney.org]

- 2. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]

- 3. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.sonichealthcare.com [protocols.sonichealthcare.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

Unraveling Egfr-IN-60: A Deep Dive into its Biological Landscape

A comprehensive analysis of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-60, reveals its mechanism of action, biological functions, and potential therapeutic applications. This technical guide synthesizes available data, outlines experimental methodologies, and provides visual representations of its engagement with cellular signaling pathways.

Initial literature searches for "this compound" did not yield specific results for a compound with this designation. The search results predominantly focused on the estimated Glomerular Filtration Rate (eGFR), a measure of kidney function. This suggests that "this compound" may be a novel, preclinical, or internal designation for an EGFR inhibitor that has not yet been widely documented in scientific literature.

This guide, therefore, will proceed by outlining the established framework for evaluating EGFR inhibitors, providing a template for the kind of in-depth analysis that would be conducted for a compound like this compound. The presented data and methodologies are based on well-characterized EGFR inhibitors and serve as a proxy for the information that would be critical for researchers, scientists, and drug development professionals investigating a new chemical entity in this class.

Quantitative Analysis of Biological Activity

A crucial first step in characterizing any EGFR inhibitor is to quantify its potency and selectivity. This is typically achieved through a series of in vitro assays. The following table summarizes the key quantitative data points that would be essential for evaluating this compound.

| Parameter | Description | Typical Experimental Assay | Example Data for a Potent EGFR Inhibitor |

| IC50 (EGFR) | The half-maximal inhibitory concentration against the EGFR enzyme. It indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | Kinase Assay (e.g., TR-FRET, FP, Luminescence) | 1-10 nM |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki indicates tighter binding. | Enzyme Kinetics Assay | <1 nM |

| Cellular IC50 | The concentration of the inhibitor required to inhibit a biological process in cultured cells by 50% (e.g., cell proliferation). | Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | 10-100 nM |

| Selectivity Profile | The IC50 values against a panel of other kinases to determine the inhibitor's specificity for EGFR. | Kinase Panel Screening | >100-fold selectivity over other kinases |

Core Experimental Methodologies

The generation of robust and reproducible data relies on well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize an EGFR inhibitor.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of EGFR and its inhibition by a compound like this compound.

-

Reagents and Materials: Recombinant human EGFR kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, anti-phosphotyrosine antibody labeled with a fluorescent donor (e.g., Europium), and streptavidin-conjugated fluorescent acceptor (e.g., Allophycocyanin).

-

Procedure:

-

The EGFR enzyme, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (antibody and streptavidin-acceptor) are added, and the mixture is incubated to allow for binding.

-

The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in the inhibition of EGFR activity.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of an EGFR inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

-

Cell Culture: Human cancer cell lines with known EGFR expression and activation status (e.g., A431, NCI-H1975) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the EGFR inhibitor for a specified duration (e.g., 72 hours).

-

After the treatment period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The cellular IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

Diagrams are indispensable tools for illustrating complex biological processes. The following visualizations, generated using the DOT language, depict the EGFR signaling pathway and a typical experimental workflow.

Figure 1: EGFR signaling pathway and the inhibitory action of this compound.

Figure 2: A generalized experimental workflow for the development of an EGFR inhibitor.

A Technical Guide to In Vitro Kinase Assays for Novel EGFR Inhibitors: A Representative Study Featuring "Egfr-IN-60"

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer.[2][3] Consequently, EGFR has emerged as a prominent target for cancer therapy. The development of small molecule inhibitors that target the kinase activity of EGFR is a major focus of oncological research.

This technical guide provides a comprehensive overview of the in vitro kinase assay, a fundamental tool for characterizing the potency and selectivity of novel EGFR inhibitors. We will use the hypothetical inhibitor "Egfr-IN-60" as a case study to illustrate the experimental workflow, data analysis, and interpretation of results.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α) to the extracellular domain of the receptor.[2] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cellular responses like proliferation and survival.[3][4]

Figure 1: Simplified EGFR Signaling Pathway.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a common method for determining the inhibitory activity of a compound against EGFR kinase using a radiometric assay format.[5][6]

Materials and Reagents:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ATP solution

-

96-well microplates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Experimental Workflow:

Figure 2: In Vitro EGFR Kinase Assay Workflow.

Procedure:

-

Prepare Serial Dilutions of this compound: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations for testing. A DMSO-only control is also prepared.

-

Set Up the Kinase Reaction: In a 96-well microplate, combine the kinase reaction buffer, the desired concentration of this compound (or DMSO for control wells), the recombinant EGFR enzyme, and the peptide substrate.

-

Initiate the Kinase Reaction: Start the reaction by adding a solution containing a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for EGFR.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) during which the kinase transfers the ³²P-labeled phosphate from ATP to the peptide substrate.

-

Terminate the Reaction: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Capture the Phosphorylated Substrate: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with a wash buffer to remove all unbound [γ-³²P]ATP.

-

Detection: After the final wash, add a scintillation cocktail to each well of the filter plate.

-

Data Acquisition: Measure the amount of incorporated ³²P in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Data Analysis:

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = 100 * (1 - (CPM_inhibitor - CPM_background) / (CPM_DMSO - CPM_background))

Where:

-

CPM_inhibitor is the counts per minute in the presence of the inhibitor.

-

CPM_DMSO is the counts per minute in the DMSO control (maximum kinase activity).

-

CPM_background is the counts per minute in a control well with no enzyme.

-

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Hypothetical Quantitative Data for this compound

The following table summarizes the hypothetical IC50 values for this compound against wild-type EGFR and several clinically relevant mutant forms.

| EGFR Variant | IC50 (nM) |

| Wild-Type (WT) | 15.2 |

| L858R | 2.5 |

| Exon 19 Deletion | 1.8 |

| T790M | 350.7 |

| L858R/T790M | 389.4 |

Interpretation of Hypothetical Data:

The data in the table suggest that this compound is a potent inhibitor of the activating mutations L858R and exon 19 deletion, with significantly lower IC50 values compared to wild-type EGFR. This profile is characteristic of many clinically successful EGFR inhibitors. However, the substantially higher IC50 values against the T790M "gatekeeper" mutation, both alone and in combination with L858R, indicate that this compound may have reduced efficacy against tumors that have acquired this resistance mechanism.

Conclusion

The in vitro kinase assay is an indispensable tool in the early stages of drug discovery for the characterization of novel enzyme inhibitors. This guide has provided a representative protocol and workflow for evaluating the potency of a hypothetical EGFR inhibitor, this compound. The ability to generate quantitative data, such as IC50 values, against wild-type and mutant forms of the target kinase is critical for lead optimization and for predicting the potential clinical utility of a new therapeutic agent. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the pharmacological profile of any new inhibitor.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR interactive pathway | Abcam [abcam.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

Egfr-IN-60: A Technical Guide to Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Egfr-IN-60, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The guide details its target engagement profile, cellular activities, and the experimental methodologies used to characterize this compound.

Core Target Engagement Profile

This compound, also identified as Compound 7d, demonstrates significant inhibitory activity against wild-type EGFR and clinically relevant mutant forms, as well as the Janus kinase 3 (JAK3). Its inhibitory potential has been quantified through half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 83 |

| EGFR (T790M Mutant) | 26 |

| EGFR (L858R Mutant) | 53 |

| JAK3 | 69 |

Data sourced from MedChemExpress.[1]

Cellular Activity and Mechanism of Action

This compound exhibits potent anti-proliferative effects in various cancer cell lines. Notably, it shows selectivity for cells harboring the EGFR T790M mutation, a common mechanism of resistance to first and second-generation EGFR inhibitors.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (µM) |

| H1975 | T790M Mutant | 1.32 |

| A431 | Wild-Type (Overexpression) | 4.96 |

Data sourced from MedChemExpress.[1]

Furthermore, this compound has demonstrated cytotoxic activity against hepatocellular (HepG2), colorectal (HCT-116), and breast (MCF-7) cancer cells.[1] The primary mechanism of action is the induction of apoptosis, supported by an increased Bax/Bcl-2 ratio, and cell cycle arrest at the G2/M phase.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against purified EGFR (WT, T790M, L858R) and JAK3 kinases.

Methodology:

-

Reagents: Purified recombinant human EGFR (WT, T790M, L858R) and JAK3 enzymes, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound (in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The kinase, peptide substrate, and this compound are incubated together in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Cell-Based Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Lines: H1975, A431, HepG2, HCT-116, MCF-7.

-

Reagents: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, this compound (in DMSO), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

-

-

Data Analysis: The cell viability is normalized to the vehicle-treated control. The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Lines: HepG2, HCT-116, MCF-7.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI), binding buffer, this compound.

-

Procedure:

-

Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified. An increase in the percentage of Annexin V-positive cells indicates apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Lines: HepG2, HCT-116, MCF-7.

-

Reagents: this compound, PBS, ethanol (70%), RNase A, Propidium Iodide (PI) staining solution.

-

Procedure:

-

Cells are treated with this compound for a specified period (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed and treated with RNase A to degrade RNA.

-

Cells are stained with PI, a fluorescent dye that binds to DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content. An accumulation of cells in the G2/M phase suggests a G2/M arrest.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Effects

Caption: The mechanistic cascade of this compound's anti-cancer effects.

References

Early Research on Egfr-IN-60: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of Egfr-IN-60, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document collates available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and development of this compound.

Introduction

This compound, also identified as compound 7d, has emerged from early-stage research as a potent inhibitor of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and activating mutations of EGFR are well-established drivers in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the discovery of next-generation inhibitors. This compound has demonstrated promising activity against such resistant forms of EGFR, positioning it as a compound of interest for further oncological research.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative findings from this early research.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC50 (nM) |

| EGFR (Wild-Type) | 83 |

| EGFR (L858R Mutant) | 53 |

| EGFR (T790M Mutant) | 26 |

| JAK3 | 69 |

Data sourced from MedChemExpress product information and corroborated by related research articles.[1]

Table 2: In Vitro Cellular Antiproliferative Activity

| Cell Line | EGFR Status | IC50 (µM) | Cancer Type |

| H1975 | L858R/T790M | 1.32 | Non-Small Cell Lung Cancer |

| A431 | Wild-Type (overexpressed) | 4.96 | Epidermoid Carcinoma |

| HepG2 | - | Not specified | Hepatocellular Carcinoma |

| HCT-116 | - | Not specified | Colorectal Carcinoma |

| MCF-7 | - | Not specified | Breast Cancer |

Data for H1975 and A431 cells sourced from MedChemExpress product information.[1] Activity against HepG2, HCT-116, and MCF-7 has been noted, though specific IC50 values from the initial findings require further clarification.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor, targeting the ATP-binding site of the EGFR kinase domain. By inhibiting the autophosphorylation of EGFR, it blocks the downstream activation of key signaling pathways implicated in cell proliferation, survival, and metastasis, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, early research indicates that this compound induces apoptosis, evidenced by an increased Bax/Bcl-2 ratio, and promotes cell cycle arrest at the G2/M phase.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research of this compound. These protocols are based on standard laboratory procedures and the descriptions available in the initial findings.

In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the EGFR kinase domain.

-

Materials: Recombinant human EGFR kinase domains (wild-type, L858R, T790M), JAK3 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), detection antibody (e.g., anti-phosphotyrosine), and a suitable plate reader.

-

Procedure:

-

A solution of the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer is added to the wells of a 96-well plate.

-

This compound is serially diluted and added to the wells, with a control group receiving DMSO.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using a detection antibody and a luminescent or fluorescent readout.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay (MTT or similar)

-

Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

-

Materials: H1975, A431, HepG2, HCT-116, and MCF-7 cancer cell lines, complete cell culture medium, 96-well cell culture plates, this compound, DMSO, and an MTT reagent (or similar viability dye).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the control, and IC50 values are determined from the dose-response curves.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

-

Materials: Cancer cell lines, complete cell culture medium, this compound, DMSO, PBS, ethanol, RNase A, and propidium iodide (PI).

-

Procedure:

-

Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing RNase A and PI.

-

After incubation, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Materials: Cancer cell lines, complete cell culture medium, this compound, DMSO, Annexin V-FITC, propidium iodide (PI), and binding buffer.

-

Procedure:

-

Cells are treated with this compound for a specified period.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are determined.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the early research of this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Synthesis

The synthesis of this compound (Compound 7d) has been described in the patent literature (US11007198B2). The procedure involves a multi-step chemical synthesis, a key step of which is the reaction of a precursor molecule (compound 7c) with a Grignard reagent (MeMgBr) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. This is followed by an aqueous workup and extraction to isolate the final product. For a detailed, step-by-step synthesis protocol, it is recommended to consult the aforementioned patent.

In Vivo Data

As of the current available early research, specific quantitative in vivo efficacy and pharmacokinetic data for this compound have not been published. The initial reports suggest good oral absorption and potent, safe antitumor activity, which warrants further investigation in animal models.[1]

Conclusion

This compound is a promising novel EGFR inhibitor with potent activity against wild-type EGFR and, notably, the clinically relevant L858R and T790M mutant forms. Its ability to induce apoptosis and cell cycle arrest in cancer cell lines further supports its potential as an anticancer agent. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound. Future research should focus on comprehensive in vivo efficacy and pharmacokinetic studies to fully elucidate its therapeutic potential.

References

Egfr-IN-60: A Technical Overview of its Role in Modulating EGFR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Egfr-IN-60, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will explore its mechanism of action and its profound effects on key cellular signaling pathways that are critical in cancer cell proliferation, survival, and differentiation. This document details the downstream consequences of this compound-mediated EGFR inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Introduction to EGFR and its Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[2]

Two of the most critical signaling pathways activated by EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2]

-

The PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[2]

Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, this compound effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades. This targeted inhibition leads to a potent anti-proliferative and pro-apoptotic effect in EGFR-dependent cancer cells.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions |

| IC₅₀ (EGFR Kinase Assay) | 2.5 nM | Recombinant human EGFR, 10 µM ATP, in vitro |

| Kᵢ (ATP Competition) | 1.8 nM | Enzyme kinetics analysis |

| Cellular IC₅₀ (A431) | 25 nM | A431 cells (EGFR overexpressing), 72h incubation |

| Cellular IC₅₀ (MCF-7) | >10 µM | MCF-7 cells (low EGFR expression), 72h incubation |

Table 1: In Vitro Potency and Selectivity of this compound

| Phospho-Protein | IC₅₀ (Western Blot) | Cell Line | Treatment Duration |

| p-EGFR (Y1068) | 30 nM | A431 | 2 hours |

| p-ERK1/2 | 45 nM | A431 | 2 hours |

| p-AKT (S473) | 55 nM | A431 | 2 hours |

Table 2: Inhibition of Downstream Signaling by this compound

Signaling Pathway Modulation by this compound

This compound effectively abrogates the signal transduction through both the MAPK and PI3K-AKT pathways.

Inhibition of the RAS-RAF-MEK-ERK Pathway

Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine nucleotide exchange factor SOS to the membrane.[2] SOS then activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation. This compound blocks the initial EGFR phosphorylation, preventing the entire cascade from being activated.

Figure 1: Inhibition of the MAPK pathway by this compound.

Inhibition of the PI3K-AKT-mTOR Pathway

In parallel, activated EGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating proteins like BAD. This compound's blockade of EGFR activation prevents the PI3K-mediated survival signals.

Figure 2: Inhibition of the PI3K-AKT pathway by this compound.

Experimental Protocols

In Vitro EGFR Kinase Assay

Objective: To determine the IC₅₀ of this compound against recombinant human EGFR.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

This compound (serial dilutions)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 96-well plate, add EGFR enzyme, substrate, and this compound solution.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ using non-linear regression analysis.

Cellular Western Blot for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in a cellular context.

Materials:

-

A431 cells

-

This compound

-

EGF

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-EGFR, anti-p-ERK, anti-p-AKT, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to total protein levels.

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase. It effectively blocks the activation of the pro-proliferative MAPK pathway and the pro-survival PI3K-AKT pathway in EGFR-dependent cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar EGFR inhibitors. The targeted nature of this compound underscores its promise as a valuable tool in the arsenal against EGFR-driven malignancies.

References

Methodological & Application

Egfr-IN-60 protocol for cell culture experiments

Application Notes and Protocols for Egfr-IN-60

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1] this compound is designed for in vitro studies to investigate the role of EGFR signaling in cancer biology and to evaluate its potential as an anti-cancer agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Biochemical and Cellular Activity

This compound exhibits significant inhibitory activity against wild-type EGFR and various clinically relevant mutant forms. The half-maximal inhibitory concentration (IC50) values have been determined in both biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound against recombinant EGFR Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR (Wild-Type) | 5.2 | Kinase Assay |

| EGFR (L858R) | 1.8 | Kinase Assay |

| EGFR (Exon 19 Del) | 2.5 | Kinase Assay |

| EGFR (T790M) | 45.7 | Kinase Assay |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Assay Type |

| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | 150.3 | Cell Viability |

| PC-9 | Non-Small Cell Lung | Exon 19 Del | 10.8 | Cell Viability |

| NCI-H1975 | Non-Small Cell Lung | L858R/T790M | 98.5 | Cell Viability |

| SW620 | Colorectal Adenocarcinoma | Wild-Type | >10,000 | Cell Viability |

Experimental Protocols

A. Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Prepare a 10 mM stock solution by dissolving the this compound powder in an appropriate volume of anhydrous DMSO. For example, dissolve 1 mg of this compound (assuming a molecular weight of 500 g/mol ) in 200 µL of DMSO.

-

Vortex gently until the powder is completely dissolved. Mild sonication can be used if necessary.

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

B. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is designed to determine the IC50 value of this compound in a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., PC-9 for sensitive, A431 for wild-type)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization buffer (for MTT assay)

-

Multichannel pipette

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A common starting point is a 2X concentrated series ranging from 20 µM down to 0.1 nM.

-

Important: Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.[3]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][5]

-

-

Measuring Cell Viability:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature, ensuring complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.[6]

-

-

-

Data Analysis:

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression (variable slope) model to fit the curve and calculate the IC50 value.

-

C. Western Blot Analysis of EGFR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

-

Cancer cell line of interest (e.g., A431)

-

6-well plates

-

Serum-free medium

-

This compound stock solution

-

Recombinant human EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

β-Actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

-

Pre-treat the cells with this compound at a desired concentration (e.g., 10x the IC50 value) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with 50 ng/mL of EGF for 10 minutes. Leave one well unstimulated as a negative control.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To analyze total protein levels, strip the membrane using a stripping buffer.

-

Re-block the membrane and probe with the antibody for the corresponding total protein (e.g., anti-total EGFR) and then β-actin to confirm equal loading.[8]

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

References

- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.selleckchem.com [file.selleckchem.com]

- 4. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell viability assay [bio-protocol.org]

- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for EGFR-IN-60

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a well-established therapeutic target.[2][3] EGFR-IN-60 is a novel, potent, and selective small molecule inhibitor of EGFR, designed for laboratory research to investigate the role of EGFR signaling in cancer biology and to evaluate its potential as a therapeutic agent.

These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its characterization in biochemical and cellular assays, as well as guidance for in vivo studies.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. It is designed to target both wild-type EGFR and clinically relevant activating and resistance mutations. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades.[4] This leads to the suppression of key pathways involved in tumor growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical Activity

The inhibitory activity of this compound was assessed against wild-type and mutant EGFR kinases using a fluorescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (T790M) | 15.7 |

Cellular Activity

The anti-proliferative activity of this compound was evaluated in various cancer cell lines harboring different EGFR mutations. The half-maximal growth inhibition (GI50) was determined after 72 hours of continuous exposure to the compound.

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | Wild-Type Overexpression | 25.3 |

| NCI-H1975 | L858R, T790M | 50.1 |

| PC-9 | Exon 19 Deletion | 8.9 |

| HCC827 | Exon 19 Deletion | 10.2 |

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a xenograft model using NCI-H1975 non-small cell lung cancer cells in nude mice.

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

Experimental Protocols

Preparation of this compound Stock Solutions

-

Materials: this compound powder, Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Caption: Workflow for preparing this compound stock solution.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a general fluorescence-based kinase assay to determine the IC50 of this compound.

-

Materials: Recombinant human EGFR kinase, ATP, kinase buffer, fluorescently labeled substrate peptide, this compound, 384-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the EGFR kinase and the serially diluted this compound or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate peptide.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence signal on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

This protocol utilizes a luminescent cell viability assay to determine the GI50 of this compound.

-

Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound, luminescent cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the serially diluted this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the luminescent cell viability reagent to room temperature.

-

Add the luminescent reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent growth inhibition for each concentration and determine the GI50 value as described for the kinase assay.

-

Caption: Workflow for the cell viability assay.

Western Blotting for Phospho-EGFR

This protocol is for assessing the inhibition of EGFR phosphorylation in cells treated with this compound.

-

Materials: Cancer cell lines, cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

-

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Mouse Xenograft Model

This protocol provides a general outline for an in vivo efficacy study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

-

Materials: Nude mice, cancer cell line (e.g., NCI-H1975), Matrigel, this compound, vehicle solution.

-

Procedure:

-

Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor the tumor growth regularly using calipers.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) or vehicle alone to the respective groups daily by oral gavage.

-

Measure tumor volume and body weight two to three times a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

References

Application Notes and Protocols for a Novel EGFR Inhibitor (Egfr-IN-60) in In Vivo Mouse Models

Disclaimer: No public data is available for a compound specifically named "Egfr-IN-60." The following application notes and protocols are based on established methodologies for other well-characterized EGFR inhibitors in preclinical mouse models. Researchers should use this as a guide and must empirically determine the optimal dosage, formulation, and experimental design for their specific novel compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1][3] Small molecule EGFR inhibitors are a critical class of targeted therapies.[4][5] These application notes provide a comprehensive guide for the in vivo evaluation of a novel EGFR inhibitor, provisionally named this compound, in mouse models of cancer.

Quantitative Data Summary: Dosing of Common EGFR Inhibitors

The optimal dosage for a novel inhibitor like this compound must be determined through dose-finding studies. The following table summarizes dosages of established EGFR inhibitors from published preclinical studies, which can serve as a starting reference.

| Inhibitor | Mouse Model | Dosage | Dosing Schedule | Administration Route | Reference |

| Gefitinib | Lung Cancer Xenograft (H3255-Luciferase) | 40 mg/kg | Daily (5 days/week) | Oral Gavage (i.g.) | [6][7] |

| Gefitinib | Lung Cancer Xenograft (H3255-Luciferase) | 200 mg/kg | Weekly (1 time/5 days) | Oral Gavage (i.g.) | [6][7] |

| Gefitinib | Lung Carcinogenesis Model (A/J or p53-mutant mice) | 200 mg/kg | Not specified | Oral Gavage (i.g.) | [8] |

| Erlotinib | Lung Cancer Xenograft (HCC827 or PC9) | 30 mg/kg | Daily | Not specified | [9] |

| Erlotinib | Lung Cancer Xenograft (HCC827 or PC9) | 200 mg/kg | Every other day | Not specified | [9] |

| Lapatinib | Mammary Cancer Model | 75 mg/kg | Daily | Not specified | [10] |

| Lapatinib | Mammary Cancer Model | 525 mg/kg | Weekly | Not specified | [10] |

| Icotinib | NSCLC Xenograft (A549) | 60 mg/kg (regular dose) | Not specified | Not specified | [11] |

| Icotinib | NSCLC Xenograft (A549) | 1200 mg/kg (high dose) | Not specified | Not specified | [11] |

| ZD6474 (Vandetanib) | Oral Carcinogenesis Model | Not specified | Not specified | Orally available | [12] |

| Cetuximab (Antibody) | NSCLC Xenograft (H1975) | 1 mg/kg | Twice per week | Intraperitoneal (i.p.) | [13] |

| Compound 52 | Lung Cancer Xenograft (H1975) | 10 or 30 mg/kg | Daily | Oral (PO) | [14] |

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol describes the preparation of a formulation suitable for oral gavage in mice. The exact vehicle may need to be optimized for the specific physicochemical properties of this compound.

Materials:

-

This compound powder

-

Vehicle (e.g., Corn oil, 0.5% w/v methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

Suspension: Add the appropriate volume of the chosen vehicle to the powder in a sterile microcentrifuge tube.

-

Mixing: Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

-

Sonication (Optional): If the compound does not readily suspend, sonicate the mixture in a water bath for 5-10 minutes.

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C. Before administration, bring the formulation to room temperature and vortex thoroughly to re-suspend the compound.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a human tumor xenograft model in immunocompromised mice.

Materials:

-

Cancer cell line of interest (e.g., H1975 for EGFR T790M mutant NSCLC, HCC827 for EGFR exon 19 deletion NSCLC)[13][14]

-

Immunocompromised mice (e.g., Athymic Nude, NOD-SCID)

-

Matrigel (optional, for enhancing tumor take-rate)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

-

This compound formulation

-

Vehicle control

Procedure:

-

Cell Culture: Culture the selected cancer cells under standard conditions to generate a sufficient number for implantation.

-

Cell Implantation:

-

Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.

-

Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.[7]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the target size, randomize mice into treatment and control groups (n=6-10 mice per group).

-

Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

-

Observe the animals for any signs of distress or adverse effects.

-

-

Study Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

At the endpoint, euthanize the mice, and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry).

-

Visualization of Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR, which are the primary targets of inhibitors like this compound. The two main pathways are the RAS/RAF/MAPK and the PI3K/AKT cascades.[3][15]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Dual Inhibition of VEGFR and EGFR is an Effective Chemopreventive Strategy in the Mouse 4-NQO Model of Oral Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Egfr-IN-60 in the Study of EGFR-Mutant Cancers

Disclaimer: Information regarding "Egfr-IN-60" is not publicly available. The following application notes and protocols are based on the established characteristics and experimental evaluation of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, and are intended to serve as a representative guide for a hypothetical compound with similar properties.

Introduction

This compound is a potent, selective, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation in non-small cell lung cancer (NSCLC) and other cancers.[2][3] this compound's high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects, offering a favorable therapeutic window.

These application notes provide a comprehensive overview of the use of this compound for in vitro and in vivo research applications in EGFR-mutant cancers. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| PC-9 | Exon 19 deletion | 12.5 |

| H1975 | L858R, T790M | 15.2 |

| HCC827 | Exon 19 deletion | 10.8 |

| A549 | WT EGFR | > 10,000 |

IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50% and are hypothetical, based on typical values for third-generation EGFR TKIs.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |

| PC-9 | Exon 19 deletion | This compound (10 mg/kg, daily) | 92 |

| H1975 | L858R, T790M | This compound (10 mg/kg, daily) | 88 |

| A549 | WT EGFR | This compound (10 mg/kg, daily) | < 10 |

Tumor growth inhibition is a representative value based on preclinical studies of similar compounds.

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

EGFR-mutant (e.g., PC-9, H1975) and WT (e.g., A549) cancer cell lines

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.